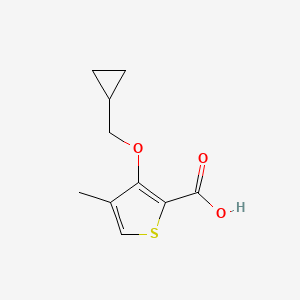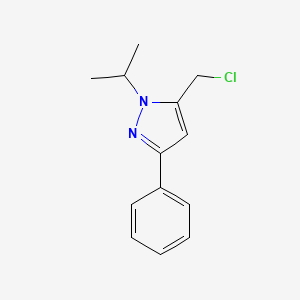
5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole
Overview
Description
5-(Chloromethyl)furfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .
Molecular Structure Analysis
The molecular structure of a similar compound, Chloromethyl, is CH2Cl .
Chemical Reactions Analysis
The synthesis of CMF from both simple sugars and biomass has recently been extensively reviewed . The addition of hydrochloric acid gas facilitates the formation of LGO and CMF .
Physical And Chemical Properties Analysis
5-Chloromethylfurfural is a colourless liquid . More specific physical and chemical properties for “5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole” were not found in the sources I accessed.
Mechanism of Action
The exact mechanism of action of 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, such as prostaglandins. By inhibiting COX-2, this compound may reduce inflammation and have potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its effects on inflammation and cancer. In one study, this compound was found to inhibit the expression of inflammatory genes, suggesting that it may have anti-inflammatory properties. In another study, this compound was found to inhibit the growth of human cancer cells, suggesting that it may have anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize, making it an accessible and affordable compound for laboratory use. Additionally, this compound is relatively stable, making it a suitable compound for use in experiments. However, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict the exact effects of this compound on biochemical and physiological processes.
Future Directions
The potential therapeutic and laboratory applications of 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole suggest that further research is needed to fully understand the compound and its effects. Future research should focus on elucidating the exact mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research should focus on the synthesis of new compounds using this compound as a building block. Finally, further research should focus on the potential therapeutic applications of this compound and its derivatives.
Scientific Research Applications
5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole has been studied for its potential therapeutic and laboratory applications. In particular, it has been used as a building block for the synthesis of other compounds, such as 5-chloromethyl-1-isopropyl-3-phenyl-3H-pyrazole-4-carboxylic acid (this compound-COOH). This compound-COOH has been shown to have anti-inflammatory and anti-cancer properties, suggesting that this compound may have potential therapeutic applications. This compound has also been used in the synthesis of other compounds, such as 5-chloromethyl-1-isopropyl-3-phenyl-3H-pyrazole-4-carboxamides (this compound-COOH-amide), which have been studied for their anti-tumor and anti-inflammatory effects.
Safety and Hazards
Properties
IUPAC Name |
5-(chloromethyl)-3-phenyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c1-10(2)16-12(9-14)8-13(15-16)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYVGNIVCDXRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)
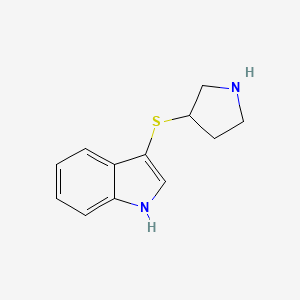


![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)
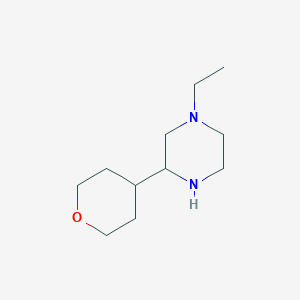

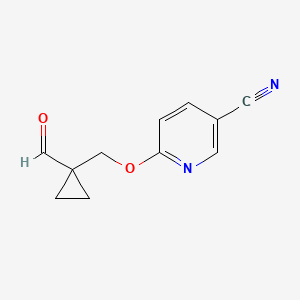
![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)
![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)
